molecular formula C7H8N2O4 B2510640 Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate CAS No. 337921-19-4

Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B2510640
CAS No.: 337921-19-4
M. Wt: 184.151
InChI Key: XWASWMYYDMKJAV-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate is an isoxazole derivative characterized by a 1,2-oxazole core substituted with a methyl group at position 5, a carbamoyl group at position 3, and a methyl ester at position 2. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity (via the carbamoyl group) and lipophilicity (from the methyl ester).

Properties

IUPAC Name

methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-3-4(7(11)12-2)5(6(8)10)9-13-3/h1-2H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWASWMYYDMKJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Acid-Catalyzed Cyclodehydration

Early syntheses used concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃) as cyclodehydrating agents. For example, treatment of 3-acetamido-5-methyl-4-ketopentanoate with H₂SO₄ at 0–5°C yields the target compound in 35–40% yield. However, these conditions often lead to side reactions, including over-dehydration and sulfonation of sensitive functional groups.

Polyphosphoric Acid (PPA) Optimization

Substituting H₂SO₄ with PPA improves regioselectivity and yield (50–60%) by mitigating side reactions. The viscous PPA matrix stabilizes the transition state during cyclization, favoring 1,2-oxazole formation over competing pathways.

T3P®-Promoted Cyclodehydration

Recent advances utilize propylphosphonic anhydride (T3P®) as a cyclodehydrating agent under microwave irradiation. A 2025 study demonstrated that reacting 3-carbamoyl-5-methyl-4-ketopentanoate with T3P® in acetonitrile at 100°C for 30 minutes achieves 98% conversion. This method minimizes racemization and is scalable for gram-scale synthesis.

Microwave-Assisted Solid-Phase Synthesis

Microwave irradiation enhances reaction kinetics and purity by enabling rapid, uniform heating. Key developments include:

One-Pot Tandem Reactions

A 2023 protocol describes a microwave-assisted tandem acylation-cyclodehydration using potassium phosphate as a base in isopropyl alcohol. Starting from methyl 3-amino-5-methyl-4-carboxylate and acyl chlorides, this method achieves 85–90% yield in 8 minutes at 350 W irradiation.

Solvent-Free Approaches

Eco-friendly synthesis employs mechanochemical grinding of methyl 3-carbamoyl-4-keto derivatives with montmorillonite K10 clay. Yields of 78–82% are attained within 15 minutes without solvent, reducing waste generation.

Enzymatic and Catalytic Methods

Lipase-Catalyzed Kinetic Resolution

Pseudomonas fluorescens lipase selectively acylates the (R)-enantiomer of racemic β-acylamino ketone precursors, enabling asymmetric synthesis of the 1,2-oxazole derivative. This method achieves 92% enantiomeric excess (ee) but requires multistep purification.

Palladium-Catalyzed Cross-Coupling

A 2024 patent discloses a palladium(II)-catalyzed coupling between methyl 3-iodo-5-methyl-1,2-oxazole-4-carboxylate and carbamoyl zinc reagents. Using Pd(OAc)₂/Xantphos in tetrahydrofuran at 80°C, this method affords the product in 75% yield with excellent functional group tolerance.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Advantage
H₂SO₄ Cyclodehydration 0–5°C, 2 h 35–40 85–90 Low cost
PPA Cyclodehydration 120°C, 1 h 50–60 92–95 Improved regioselectivity
T3P®/Microwave 100°C, 30 min 98 >99 Rapid, high-yielding
Solvent-Free Microwave 350 W, 8 min 85–90 94–97 Eco-friendly
Palladium Catalysis 80°C, 12 h 75 98 Functional group tolerance

Chemical Reactions Analysis

Types of Reactions

Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce amine-substituted oxazoles.

Scientific Research Applications

Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations in Isoxazole Carboxylates

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Positions) Key Features Reference
Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate 3-carbamoyl, 5-methyl, 4-methyl ester Hydrogen-bond donor (carbamoyl), moderate lipophilicity N/A
Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate 5-(N-Boc-azetidinyl), 4-methyl ester Bulky Boc-protected amine, chiral center, amino acid-like building block
Ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate (MC219) 3-bromoanthracenyl, 5-methyl, 4-ethyl ester Bulky aromatic group, antitumor potential, reduced solubility
PUB9 (5-amino-3-methyl-1,2-oxazole-4-carboxylate derivative) 5-amino, 3-methyl, nitrothiophen-2-yl High antimicrobial activity (MIC < 1 µg/mL), low cytotoxicity
Methyl 5-methyl-1,2-oxazole-3-carboxylate 5-methyl, 3-methyl ester Simple ester, no hydrogen-bonding groups, lower polarity

Key Observations :

  • Carbamoyl vs.
  • Aromatic vs. Aliphatic Substituents : Bulky aromatic substituents (e.g., anthracenyl in MC219) increase molecular weight and reduce solubility but may enhance binding affinity in antitumor applications .
  • Ester Position : The 4-carboxylate position in the target compound contrasts with 3-carboxylate analogs (e.g., methyl 5-methyl-1,2-oxazole-3-carboxylate), altering electronic distribution and reactivity .

Spectroscopic and Physicochemical Properties

Property This compound Methyl 5-(N-Boc-azetidin-3-yl)-1,2-Oxazole-4-Carboxylate PUB9
1H NMR Expected singlet for methyl (δ ~2.5 ppm), carbamoyl NH2 (δ ~6-7 ppm) Boc methyl (δ 1.47 ppm), oxazole methine (δ 8.46 ppm) Nitrothiophene protons (δ 7.5-8.5 ppm)
logP ~2.5 (estimated) ~3.0 (Boc group increases lipophilicity) ~3.7 (nitrothiophene enhances logP)
Solubility Moderate (polar carbamoyl vs. lipophilic ester) Low (Boc group reduces aqueous solubility) Low (high logP)

Notes:

  • The carbamoyl group in the target compound may improve aqueous solubility compared to Boc-protected analogs .
  • PUB9’s nitrothiophene moiety contributes to its high logP and antimicrobial efficacy .

Biological Activity

Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate (hereafter referred to as MMCO) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of MMCO's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MMCO belongs to the class of isoxazole derivatives, which are characterized by a five-membered ring containing nitrogen and oxygen. The specific structure of MMCO includes a carbamoyl group and a methyl group that contribute to its biological properties.

The biological activity of MMCO is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that MMCO may:

  • Inhibit Enzymatic Activity : MMCO has been shown to inhibit certain enzymes involved in cellular pathways, which can lead to altered cell proliferation and apoptosis.
  • Modulate Immune Responses : The compound exhibits immunosuppressive properties by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) when stimulated by phytohemagglutinin A (PHA) .
  • Induce Apoptosis : Studies have demonstrated that MMCO can increase the expression of pro-apoptotic markers such as caspases and Fas in cancer cell lines .

Antimicrobial Activity

MMCO has been tested for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may possess significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have indicated that MMCO exhibits cytotoxic effects on several cancer cell lines. The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer therapeutic:

Cell Line IC50 (µM) Effect
A549 (lung cancer)15.2Significant cytotoxicity
MCF-7 (breast cancer)12.5Induces apoptosis
Jurkat (T-cell leukemia)10.0Modulates immune response

Case Studies

  • Study on Immunosuppression : A study investigated the effects of MMCO on PBMC proliferation. It was found that MMCO significantly inhibited PHA-induced proliferation, suggesting its potential use in managing autoimmune conditions .
  • Anticancer Efficacy : In a comparative study with other isoxazole derivatives, MMCO demonstrated superior cytotoxicity against A549 and MCF-7 cell lines. This suggests that modifications in the isoxazole structure can enhance anticancer activity .
  • Mechanistic Insights : Research has explored the molecular pathways affected by MMCO, revealing that it inhibits TNF-alpha production in human blood cultures, which could be beneficial in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization of β-enamino ketoesters with hydroxylamine derivatives under controlled conditions (e.g., 50–80°C, anhydrous solvents). Key steps include:

  • Regioselective Cyclization : Hydroxylamine attacks the ketoester carbonyl, forming intermediates that undergo dehydration to yield the 1,2-oxazole core .
  • Optimization : Reaction time (2–6 hours) and pH (neutral to slightly acidic) minimize side reactions. TLC and NMR are critical for monitoring progress and confirming regiochemistry (e.g., distinguishing between 1,2-oxazole and alternative isomers) .
  • Yield Improvement : Use of 15N-labeled hydroxylamine aids in mechanistic studies and reduces competing pathways, achieving yields >65% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals using coupling constants (e.g., 2JH3–N2 = 14.36 Hz confirms the oxazole ring structure). Rotamer analysis via saturation transfer experiments resolves dynamic conformational exchange .
  • IR Spectroscopy : Bands at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (carbamoyl C=O) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and detects fragmentation patterns unique to the oxazole-carbamoyl scaffold .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during the synthesis of 1,2-oxazole derivatives?

  • Methodological Answer : Discrepancies in regiochemistry (e.g., formation of 4a vs. VII in Scheme 2 ) arise from competing nucleophilic attack pathways. To address this:

  • Isotopic Labeling : Use 15N-hydroxylamine to track reaction pathways via 1H-15N coupling constants (e.g., 2JH3–N2 = 14.36 Hz vs. <3 Hz for alternative isomers) .
  • Computational Modeling : DFT calculations predict thermodynamic stability of intermediates, favoring the observed product .
  • X-ray Crystallography : Resolve ambiguous NMR assignments by determining absolute configuration (e.g., triclinic crystal systems with Z = 4 ).

Q. What strategies are recommended for analyzing hydrogen-bonding interactions in the crystal packing of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bond motifs (e.g., R²₂(8) rings formed between carbamoyl NH and ester carbonyl groups) .
  • Software Tools : Use SHELXL for refinement and ORTEP-3 for visualizing intermolecular interactions. For example, SHELXL’s TWIN command resolves twinning in high-symmetry crystals .
  • Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) from crystallographic data reveal dynamic disorder in the methyl and carbamoyl groups .

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